N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide
CAS No.:
Cat. No.: VC14939053
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2OS |
|---|---|
| Molecular Weight | 246.33 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide |
| Standard InChI | InChI=1S/C13H14N2OS/c16-12(9-5-1-2-6-9)15-13-14-10-7-3-4-8-11(10)17-13/h3-4,7-9H,1-2,5-6H2,(H,14,15,16) |
| Standard InChI Key | QXKQVHKAOAGNDN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-(1,3-Benzothiazol-2-yl)cyclopentanecarboxamide (C₁₃H₁₄N₂OS) has a molecular weight of 246.33 g/mol. The benzothiazole moiety consists of a bicyclic structure with sulfur and nitrogen atoms, while the cyclopentanecarboxamide group introduces a hydrophobic, conformationally constrained element.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂OS | |
| Molecular Weight | 246.33 g/mol | |
| Melting Point | 281–282°C (analogous compound) | |
| Solubility | Moderate in polar aprotic solvents |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via coupling reactions between benzothiazole amines and cyclopentanecarboxylic acid derivatives. A representative method involves:
-
Activation: Cyclopentanecarboxylic acid is activated using coupling agents like EDC.HCl and HOBt.
-
Amide Bond Formation: Reacting the activated acid with 2-aminobenzothiazole in tetrahydrofuran (THF) at room temperature for 7 hours.
-
Purification: The product is isolated via column chromatography, yielding ~27% .
Reaction Scheme:
Pharmacological Properties
Anticancer Activity
Benzothiazole derivatives are known for their cytotoxicity against cancer cells. While direct data on this compound is limited, structurally related analogs demonstrate:
-
IC₅₀ Values: 1.5–2.0 µM against A431 (epidermoid carcinoma) and A549 (lung cancer) cells.
-
Mechanisms: Apoptosis induction via caspase activation and cell cycle arrest at the G1 phase.
Table 2: Comparative Anticancer Activity of Analogous Compounds
| Compound | IC₅₀ (µM) | Cell Line | Mechanism | Source |
|---|---|---|---|---|
| N-(6-Nitrobenzothiazol-2-yl)acetamide | 1.5 | A431 | Caspase-3 activation | |
| N-(7-Chloro-4-methoxybenzothiazol-2-yl)furan-2-carboxamide | 2.0 | A549 | G1 phase arrest |
Applications in Drug Development
Anticancer Agents
The compound’s scaffold is a candidate for optimizing antitumor agents. Modifications to the cyclopentane ring (e.g., introducing sulfonamide groups) improve solubility and target affinity, as seen in N-(6-methylsulfonylbenzothiazol-2-yl)cyclopentanecarboxamide .
Anti-Inflammatory Therapeutics
Benzothiazole derivatives inhibit pro-inflammatory cytokines (e.g., IL-6, TNF-α). This dual activity (anticancer and anti-inflammatory) positions the compound as a candidate for combination therapies.
Future Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the cyclopentane and benzothiazole moieties to enhance potency.
-
In Vivo Studies: Efficacy and pharmacokinetic profiling in animal models.
-
Target Identification: Elucidating molecular targets via proteomic screening.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume